

Validating Fobrepodacin Disodium's Target Engagement in Bacteria: A Comparative Guide

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Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of **Fobrepodacin disodium**, an investigational antibacterial agent, within bacteria. **Fobrepodacin disodium** is a phosphate prodrug of SPR719, which exerts its antibacterial effect by inhibiting the ATPase activity of the bacterial DNA gyrase subunit B (GyrB).[1][2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established antibiotic target.[4] This document outlines supporting experimental data for **Fobrepodacin disodium**'s mechanism of action and compares its activity with other known GyrB inhibitors. Detailed protocols for key validation assays are also provided.

Comparative Analysis of GyrB Inhibitors

The efficacy of an antibiotic is intrinsically linked to its ability to engage its molecular target. For GyrB inhibitors, this is often quantified by measuring the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Compound	Target	Organism	IC50 (μM)	MIC (μg/mL)	Spontaneous Mutation Frequency
SPR719 (active form of Fobrepodacin disodium)	DNA Gyrase B	M. avium	-	6	~10 ⁻⁸ /CFU[1][2][5]
SPR719 (active form of Fobrepodacin disodium)	DNA Gyrase B	M. abscessus	-	1.6	~10 ⁻⁶ /CFU (efflux) & low frequency (target)[1][2][5]
SPR719 (active form of Fobrepodacin disodium)	DNA Gyrase B	M. ulcerans	-	0.125–0.25	Not Reported
SPR719 (active form of Fobrepodacin disodium)	DNA Gyrase B	M. marinum	-	0.5–1	Not Reported
SPR719 (active form of Fobrepodacin disodium)	DNA Gyrase B	M. chimaera	-	<0.03–2	Not Reported
Novobiocin	DNA Gyrase B	M. tuberculosis	-	-	Not Reported
Clarithromycin	50S Ribosomal Subunit	M. avium / M. abscessus	-	-	~10 ⁻⁸ /CFU[5]

Rifampin	RNA Polymerase	M. avium	-	-	2.55×10^{-8} ^[6]
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Note: MIC values can vary between studies depending on the specific strains and methodologies used. The spontaneous mutation frequency for SPR719 in *M. abscessus* was found to have a high-frequency component associated with efflux pump mutations and a low-frequency component associated with on-target GyrB mutations.^{[1][2][5]} A study comparing the binding free energy of SPR719 and novobiocin to *M. tuberculosis* GyrB calculated experimental binding energies of -11.04 kcal/mol and -10.82 kcal/mol, respectively, suggesting strong target engagement for both compounds.^[7]

Experimental Protocols for Target Validation

Validating that a compound's antibacterial activity is a direct result of engaging its intended target is crucial in drug development. The following are detailed protocols for key experiments to confirm **Fobrepodacin disodium**'s engagement of GyrB in bacteria.

DNA Gyrase Supercoiling Assay

This biochemical assay directly measures the inhibition of GyrB's enzymatic activity. DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than relaxed DNA on an agarose gel.

Protocol:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing 1x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~10 nM), and varying concentrations of SPR719 (the active form of **Fobrepodacin disodium**).
- **Enzyme Addition:** Initiate the reaction by adding purified bacterial DNA gyrase (GyrA and GyrB subunits) to a final concentration of approximately 1-2 units (the amount of enzyme required to fully supercoil the DNA substrate).
- **Incubation:** Incubate the reaction at 37°C for 1 hour.

- **Reaction Termination:** Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS, 50 mM EDTA, and 0.25 µg/µL proteinase K.
- **Agarose Gel Electrophoresis:** Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.[\[8\]](#)
- **Visualization and Analysis:** Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of Gyrase B, which is essential for its function. Inhibition of ATPase activity is a direct indicator of target engagement.

Protocol:

- **Reaction Setup:** In a 96-well plate, prepare a reaction mixture containing 1x ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT), linear pBR322 DNA (as a cofactor), and varying concentrations of SPR719.[\[9\]](#)
- **Enzyme Addition:** Add purified DNA gyrase to the wells.
- **Initiate Reaction:** Start the reaction by adding ATP to a final concentration of 1 mM.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- **Phosphate Detection:** Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.
- **Data Analysis:** The amount of ATP hydrolyzed is proportional to the absorbance. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Generation and Sequencing of Resistant Mutants

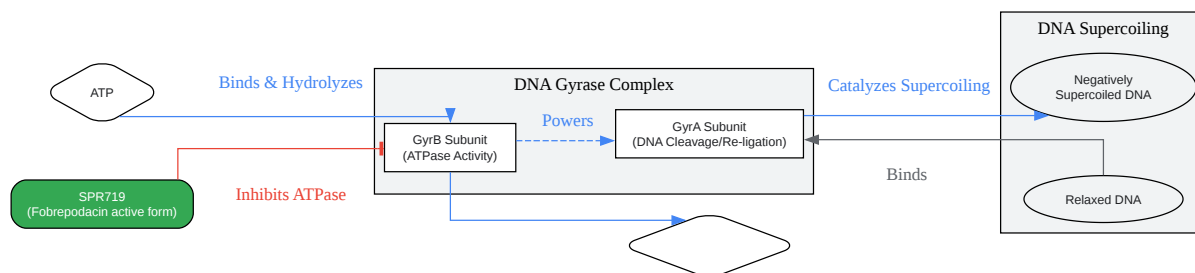
A powerful method to confirm the intracellular target of an antibiotic is to isolate and characterize spontaneous resistant mutants. Mutations in the gene encoding the target protein that confer resistance are strong evidence of on-target activity.

Protocol:

- **Selection of Resistant Mutants:** Plate a high density of bacterial cells (e.g., 10^8 - 10^{10} CFU) onto agar plates containing SPR719 at concentrations 2x, 4x, and 8x the MIC.[\[6\]](#)
- **Incubation:** Incubate the plates under appropriate conditions until colonies appear.
- **Confirmation of Resistance:** Isolate individual colonies and re-streak them on agar containing the same concentration of SPR719 to confirm the resistance phenotype. Determine the MIC of the resistant mutants against SPR719 and other control antibiotics to check for cross-resistance.
- **Genomic DNA Extraction:** Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
- **Whole-Genome Sequencing:** Sequence the genomes of the resistant mutants and the parental strain using a next-generation sequencing platform.
- **Sequence Analysis:** Compare the genome sequences of the resistant mutants to the parental strain to identify mutations. Mutations consistently found in the *gyrB* gene of resistant isolates provide strong evidence that GyrB is the target of SPR719. Studies have shown that resistance to SPR719 in *M. avium* and *M. abscessus* is associated with missense mutations in the ATPase domain of GyrB.[\[1\]](#)[\[2\]](#)[\[5\]](#)

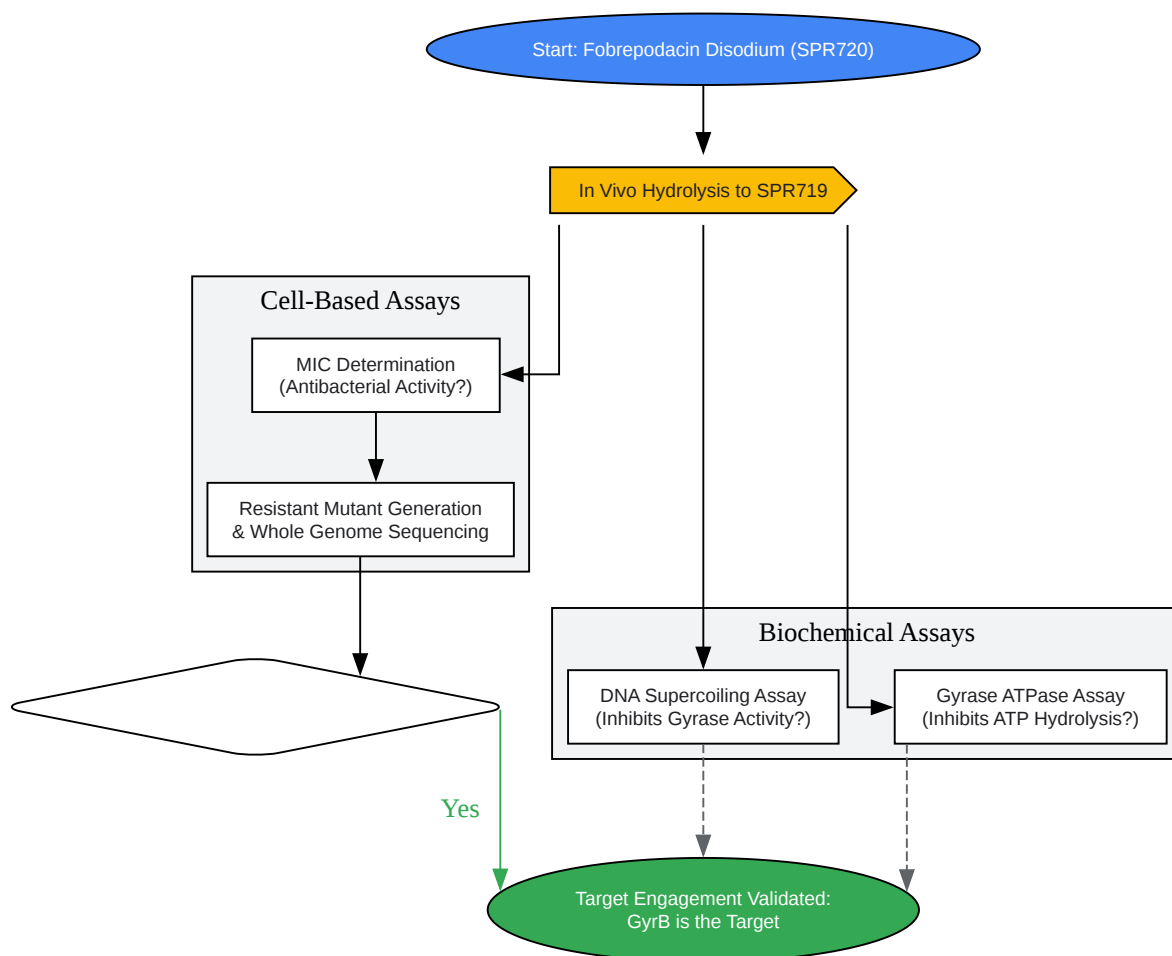
Visualizing Target Engagement and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental processes.



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Mechanism of DNA Gyrase and inhibition by SPR719.



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